molecular formula C15H21NO3 B4772890 (3-BUTOXYPHENYL)(MORPHOLINO)METHANONE

(3-BUTOXYPHENYL)(MORPHOLINO)METHANONE

Cat. No.: B4772890
M. Wt: 263.33 g/mol
InChI Key: JKIKXHDXRCXWIL-UHFFFAOYSA-N
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Description

(3-Butoxyphenyl)(morpholino)methanone is a ketone derivative featuring a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and a 3-butoxyphenyl substituent.

Properties

IUPAC Name

(3-butoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-3-9-19-14-6-4-5-13(12-14)15(17)16-7-10-18-11-8-16/h4-6,12H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIKXHDXRCXWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxyphenyl)(morpholino)methanone typically involves the reaction of 3-butoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Butoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Butoxyphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (3-Butoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The butoxyphenyl group in the target compound is a flexible, lipophilic ether, whereas 15da’s rigid cyclopropane-phenoxy-phenyl group may enhance steric hindrance and alter electronic properties.
  • Synthesis: 15da was synthesized via cyclopropane ring-opening with phenol , while the target compound’s synthesis might involve alkylation of a phenolic precursor, akin to the alkylation observed in pestalafuranone F (3) .
Spectral and Electronic Properties
  • NMR Shifts: Substituent changes significantly influence NMR profiles. For example, alkylation of an oxymethine (δH 4.53 ppm, δC 68.0 ppm) to a methylene unit (δH 2.28 ppm, δC 26.6 ppm) in pestalafuranone F (3) caused marked upfield shifts . Similarly, the butoxy group’s electron-donating nature may deshield adjacent protons, leading to distinct δH/C values compared to 15da.
  • Electronegativity Correlations: highlights that substituent electronegativity correlates with chemical shifts (e.g., 119Sn shifts in tin compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-BUTOXYPHENYL)(MORPHOLINO)METHANONE
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(3-BUTOXYPHENYL)(MORPHOLINO)METHANONE

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